2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is a complex organic compound with a molecular formula of C27H25N3O6. This compound is notable for its intricate structure, which includes a pyrrolidinyl ring, a dibenzazocinyl moiety, and multiple oxo groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the dibenzazocinyl moiety. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. Cold-chain transportation and storage under -20°C are necessary to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies of enzyme interactions and protein binding.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 11-azidoundecanoate
- 2,5-Dioxo-1-pyrrolidinyl-11,12-didehydro-γ-oxodibenz[b,f]azocine-5(6H)-butanoate
Uniqueness
What sets 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c31-23(10-5-11-27(35)36-30-25(33)14-15-26(30)34)28-17-16-24(32)29-18-21-8-2-1-6-19(21)12-13-20-7-3-4-9-22(20)29/h1-4,6-9H,5,10-11,14-18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBZBHTXJNHQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.